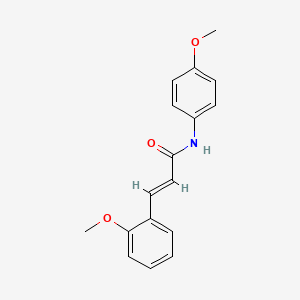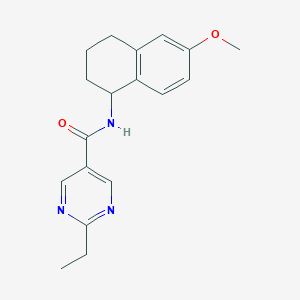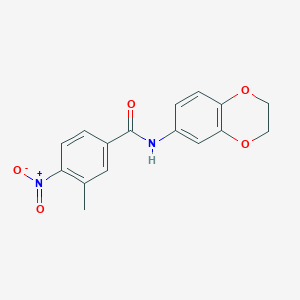![molecular formula C21H25NO3 B5685912 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5685912.png)
4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide, also known as EPPB, is a compound that has gained attention in scientific research due to its potential as a tool for studying protein function and regulation. EPPB is a small molecule that can selectively bind to specific proteins, altering their activity and allowing researchers to investigate their role in various biological processes.
作用机制
4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide works by binding to specific proteins, altering their activity and function. It has been shown to selectively bind to a specific region of proteins known as the PRC1 domain, which is involved in protein-protein interactions and regulation. By binding to this domain, 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide can alter the activity of specific proteins and allow researchers to investigate their role in various biological processes.
Biochemical and Physiological Effects:
4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been shown to have a variety of biochemical and physiological effects, particularly in the context of protein regulation. It has been shown to alter the activity of specific proteins, leading to changes in protein degradation, protein-protein interactions, and protein localization. 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has also been shown to have anti-cancer properties, potentially through its ability to alter the activity of specific proteins involved in cancer cell growth and proliferation.
实验室实验的优点和局限性
One advantage of using 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide in lab experiments is its ability to selectively bind to specific proteins, allowing researchers to investigate their role in various biological processes. 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide is also a small molecule, making it easy to work with and manipulate in the lab. However, one limitation of using 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide is its specificity for the PRC1 domain, which may limit its usefulness in studying proteins that do not contain this domain.
未来方向
There are several future directions for research involving 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide. One potential area of study is the development of new compounds that can selectively bind to other regions of proteins, allowing researchers to investigate their role in various biological processes. Another area of study is the use of 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide in the development of new cancer treatments, potentially through its ability to alter the activity of specific proteins involved in cancer cell growth and proliferation. Additionally, 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide may be useful in the study of other diseases and biological processes, providing a valuable tool for researchers in a variety of fields.
合成方法
The synthesis of 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide involves several steps, including the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with ethyl chloroformate to form an intermediate compound. This intermediate is then reacted with N-methyl-4-aminobenzamide to produce the final product, 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide.
科学研究应用
4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been used in a variety of scientific research studies, particularly in the field of protein regulation. It has been shown to selectively bind to specific proteins, altering their activity and allowing researchers to investigate their role in various biological processes. 4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been used in studies on protein degradation, protein-protein interactions, and protein localization.
属性
IUPAC Name |
4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-2-25-19-10-8-17(9-11-19)20(23)22-16-21(12-14-24-15-13-21)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSFGLMRRZVVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5685855.png)
![2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide](/img/structure/B5685857.png)
![ethyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5685868.png)
![rel-(4aS,8aS)-2-[4-(benzyloxy)-2-methoxybenzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5685870.png)
![2-(5-methyl-3-isoxazolyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5685877.png)
![3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide](/img/structure/B5685881.png)


![(3S*,4S*)-1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-4-isopropoxypyrrolidin-3-ol](/img/structure/B5685903.png)
![1-({1-cyclohexyl-3-[(3-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}methyl)-1H-tetrazole](/img/structure/B5685916.png)

